(4E)-4-{3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}-2-methyl-1,3-oxazol-5(4H)-one
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Overview
Description
4-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-METHYL-1,3-OXAZOL-5(4H)-ONE is a complex organic compound that features a unique combination of bromine, chlorine, and ethoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-METHYL-1,3-OXAZOL-5(4H)-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the bromine and chlorine substituents: This can be done via electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions.
Attachment of the ethoxy group: This step involves an etherification reaction, where an ethoxy group is introduced to the phenyl ring using an appropriate alkylating agent.
Final assembly: The final step involves the condensation of the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-METHYL-1,3-OXAZOL-5(4H)-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine and chlorine substituents can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-METHYL-1,3-OXAZOL-5(4H)-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 4-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-METHYL-1,3-OXAZOL-5(4H)-ONE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chlorobenzyl)oxy]benzaldehyde
- 4-[(4-Chlorobenzyl)oxy]-4′-cyanoazobenzene
- 4-(5-bromo-2-chlorobenzyl) phenyl ethyl ether
Uniqueness
4-((E)-1-{3-BROMO-4-[(4-CHLOROBENZYL)OXY]-5-ETHOXYPHENYL}METHYLIDENE)-2-METHYL-1,3-OXAZOL-5(4H)-ONE stands out due to its combination of bromine, chlorine, and ethoxy groups, which confer unique chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H17BrClNO4 |
---|---|
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(4E)-4-[[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H17BrClNO4/c1-3-25-18-10-14(9-17-20(24)27-12(2)23-17)8-16(21)19(18)26-11-13-4-6-15(22)7-5-13/h4-10H,3,11H2,1-2H3/b17-9+ |
InChI Key |
COEAPIBSBWBRBA-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C)Br)OCC3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C)Br)OCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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